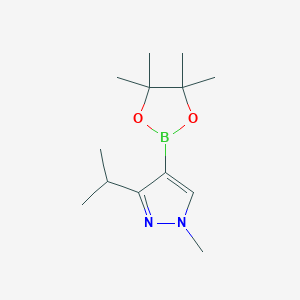

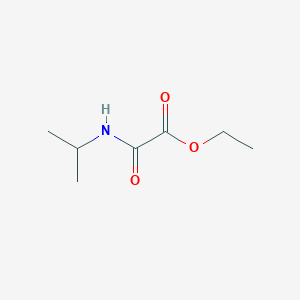

1-methyl-3-(propan-2-yl)-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

The compound "1-methyl-3-(propan-2-yl)-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole" is a pyrazole derivative that is likely to have interesting chemical properties and potential applications. Pyrazole derivatives are known for their diverse biological activities and are often used in medicinal chemistry. The presence of a tetramethyl-1,3,2-dioxaborolan-2-yl group suggests potential utility in Suzuki-Miyaura cross-coupling reactions, a common method for forming carbon-carbon bonds in organic synthesis .

Synthesis Analysis

The synthesis of pyrazole derivatives can be achieved through various methods. For instance, a one-pot, three-component synthesis method has been described for the construction of pyrazole-containing heterocycles under solvent-free conditions . Additionally, substituted pyrazoles can be synthesized through a 3+2 annulation method, which is an effective route for their direct synthesis . Although the specific synthesis of the compound is not detailed in the provided papers, these methods could potentially be adapted for its synthesis.

Molecular Structure Analysis

The molecular structure of pyrazole derivatives can be confirmed using techniques such as X-ray single crystal diffraction , , . These structures often exhibit interesting features such as hydrogen bonding and π-π stacking interactions, which can influence their physical properties and reactivity . The presence of a dioxaborolan-2-yl group in the compound would likely contribute to its ability to participate in coordination chemistry and catalysis .

Chemical Reactions Analysis

Pyrazole derivatives can participate in a variety of chemical reactions. For example, they can be used as ligands in the formation of mononuclear complexes, which can display diverse coordination geometries and supramolecular architectures . The reactivity of the dioxaborolan-2-yl group in the compound could make it a valuable intermediate in cross-coupling reactions, which are pivotal in the synthesis of complex organic molecules .

Physical and Chemical Properties Analysis

The physical and chemical properties of pyrazole derivatives can be influenced by their molecular structure. For instance, the photoluminescent properties of these compounds can be studied in different solvents, and their emission spectra can vary depending on the substituents present , . The solubility of these compounds in water and other solvents can also be an important consideration, especially for their potential applications in biological systems . Theoretical calculations, such as DFT, can be used to predict the electronic structure and properties of these molecules , .

Applications De Recherche Scientifique

Chemical Inhibitors and CYP Isoform Selectivity

Pyrazole derivatives have been explored as chemical inhibitors, particularly in studying Cytochrome P450 (CYP) isoforms in human liver microsomes. The selectivity of these inhibitors is crucial for deciphering the involvement of specific CYP isoforms in the metabolism of drugs, which is vital for predicting drug-drug interactions. Studies have identified several pyrazole-based inhibitors with selectivity towards different CYP isoforms, highlighting the compound's utility in pharmacokinetics and drug development research (Khojasteh et al., 2011).

Heterocyclic Compound Synthesis

Pyrazoles serve as a fundamental building block for synthesizing a wide array of heterocyclic compounds. Their reactivity enables the creation of diverse structures such as pyrazolo-imidazoles, thiazoles, spiropyridines, and others, marking their significance in the synthesis of heterocycles and dyes. The unique reactivity of pyrazole derivatives under mild conditions opens new avenues for generating versatile cynomethylene dyes, underscoring their importance in organic synthesis and material science (Gomaa & Ali, 2020).

Medicinal Chemistry

Methyl-substituted pyrazoles, a subset of the pyrazole family, exhibit a broad spectrum of biological activities, making them potent medicinal scaffolds. The synthesis of these derivatives and their medical significance have been extensively reviewed, highlighting their applications in developing new therapeutic agents. This research demonstrates the pyrazole nucleus's potential in medicinal chemistry, offering insights into creating drugs with high efficacy and reduced microbial resistance (Sharma et al., 2021).

Organophosphorus Chemistry

Research on organophosphorus azoles, including pyrazoles, focuses on the stereochemical structure and properties of these compounds. Using 31P NMR spectroscopy combined with quantum chemistry, studies have investigated tetra-, penta-, and hexacoordinated phosphorus atoms in phosphorylated N-vinylazoles. This research provides valuable insights into the structural and electronic characteristics of organophosphorus azoles, contributing to the field of organophosphorus chemistry (Larina, 2023).

Propriétés

IUPAC Name |

1-methyl-3-propan-2-yl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrazole |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H23BN2O2/c1-9(2)11-10(8-16(7)15-11)14-17-12(3,4)13(5,6)18-14/h8-9H,1-7H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YQOIFKYHCBOVHU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=CN(N=C2C(C)C)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H23BN2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

250.15 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-methyl-3-(propan-2-yl)-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole | |

CAS RN |

2019997-39-6 |

Source

|

| Record name | 1-methyl-3-(propan-2-yl)-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[[1-[2-(3,5-Dimethylphenoxy)propanoyl]piperidin-4-yl]methyl]-5,6,7,8-tetrahydrocinnolin-3-one](/img/structure/B2508977.png)

![Tert-butyl 7-methoxy-4-oxospiro[chroman-2,4'-piperidine]-1'-carboxylate](/img/structure/B2508978.png)

![3-(1-(2-(3-chloro-4-methoxyphenyl)acetyl)piperidin-4-yl)thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2508986.png)

![3-(2-(3-((3-chloropyridin-4-yl)oxy)piperidin-1-yl)-2-oxoethyl)benzo[d]oxazol-2(3H)-one](/img/structure/B2508989.png)

![2-[7-(4-fluorophenyl)-4-oxothieno[3,2-d]pyrimidin-3(4H)-yl]-N-(2-phenylethyl)acetamide](/img/structure/B2508993.png)

![1-[2-(2-Methylpyrazol-3-yl)morpholin-4-yl]prop-2-en-1-one](/img/structure/B2508998.png)

![Ethyl 6-benzyl-2-(4-(morpholinosulfonyl)benzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate hydrochloride](/img/structure/B2508999.png)

![2-[(2-Methylpropan-2-yl)oxycarbonylamino]-3-(6-oxo-1H-pyrimidin-2-yl)propanoic acid](/img/structure/B2509000.png)